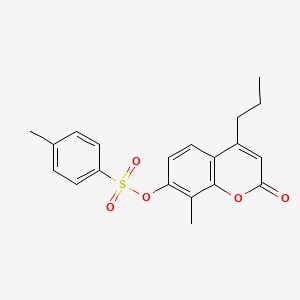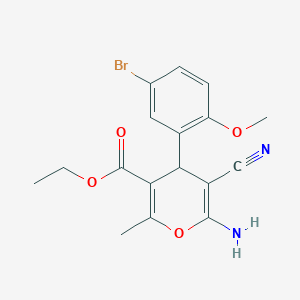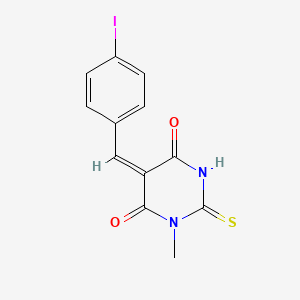
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzenesulfonate
Overview
Description
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzenesulfonate, also known as Coumarin 151, is a synthetic compound that has been widely used in scientific research. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities. Coumarin 151 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Inhibition of Allergic Inflammatory Responses
The compound exhibits significant inhibitory effects on allergic inflammatory responses. In studies conducted on rat basophilic leukemia cells, it has been found to inhibit mast cell degranulation in a dose-dependent manner, primarily by suppressing the activation of the extracellular signal-regulated kinase (ERK) pathway. This action suggests its potential use in developing therapeutic strategies for the prevention of allergic disorders (Yoo, Lee, & Lee, 2017).
Selective Detection of Glutathione and Cysteine
This compound has shown high selectivity in detecting glutathione and cysteine among amino acids, including sulfur-containing methionine and metal ions. It has been utilized as a fluorescent probe, demonstrating its effectiveness as a reliable and specific probe for glutathione and cysteine in living cells (Wei et al., 2013).
Anti-Cancer Properties
The coumarin derivative has been involved in the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, showing effectiveness as antimicrobial and antiproliferative agents. This indicates its potential role in the development of new cancer therapies (Abd El-Gilil, 2019).
Antioxidant Properties
Research indicates that derivatives of 4-hydroxycoumarin, including the compound , have demonstrated antioxidant properties. These compounds were tested in vitro for antioxidant activity, showing potential as scavengers of free radicals (Stanchev et al., 2009).
properties
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5S/c1-4-5-15-12-19(21)24-20-14(3)18(11-10-17(15)20)25-26(22,23)16-8-6-13(2)7-9-16/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWRQSONRKRVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5146673.png)

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-propylpiperazine](/img/structure/B5146690.png)


![2-chloro-N-[3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5146705.png)
![N~1~-(2-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5146711.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)


![3-(ethylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5146746.png)
![2-nitro-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)